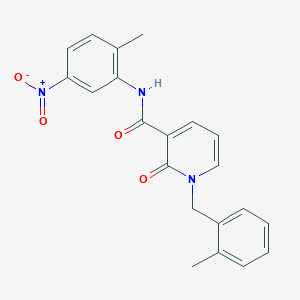
N-(2-methyl-5-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Methyl-5-nitrophenol” is a chemical compound with the formula C7H7NO3 and a molecular weight of 153.1354 . It’s also known under other names such as “Phenol, 2-methyl-5-nitro-”, “o-Cresol, 5-nitro-”, “2-Hydroxy-4-nitrotoluene”, “5-Nitro-2-cresol”, and "5-nitro-o-cresol" .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-nitrophenol” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-5-nitrophenol” are not available in the sources I found .Scientific Research Applications
Synthesis and Characterization
N-(2-methyl-5-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and similar compounds have been synthesized and characterized as part of the exploration into new pharmacologically active compounds. Such compounds have been investigated for their potential applications in various therapeutic areas due to their structural similarity to dihydropyridine derivatives, which are known for their biological activities. The synthesis involves the condensation of enamine with ylidene acid ester, showcasing a method for creating antihypertensive agents and coronary vessel dilators (Abernathy, 1978).
Pharmacological Evaluation
Studies have focused on the pharmacological evaluation of these compounds, especially in terms of their antidepressant and nootropic activities. For instance, derivatives synthesized through novel methods involving stirring and sonication were tested in animal models, revealing significant antidepressant and nootropic effects. This indicates the central nervous system (CNS) potential of the 2-azetidinone skeleton as a template for developing more potent and safe CNS active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antidiabetic Activity
Further research has extended into the antidiabetic potential of related compounds. A series of N-substituted dihydropyrimidine derivatives were synthesized and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. This study highlights the relevance of structural modification in enhancing biological activity and opens avenues for developing new antidiabetic agents (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antibacterial and Antifungal Activities
Research has also explored the antibacterial and antifungal properties of compounds within this chemical class. New series of derivatives synthesized from starting materials like 2-amino-5-nitrothiazole showed promising antibacterial, antifungal, and antitubercular activities against selected bacteria, fungi, and Mycobacterium tuberculosis. This suggests the versatility of the chemical framework in addressing a range of infectious diseases (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Anticancer and Cytotoxicity Studies
Moreover, the cytotoxic activities of synthesized derivatives have been evaluated, demonstrating potential anticancer properties. The structure-activity relationship (SAR) studies aid in understanding the molecular features responsible for the observed biological effects, guiding the development of more effective anticancer drugs (Hassan, Hafez, & Osman, 2014).
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-6-3-4-7-16(14)13-23-11-5-8-18(21(23)26)20(25)22-19-12-17(24(27)28)10-9-15(19)2/h3-12H,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARUAXCKMJXYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


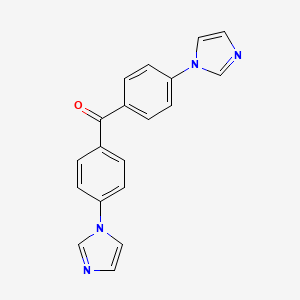


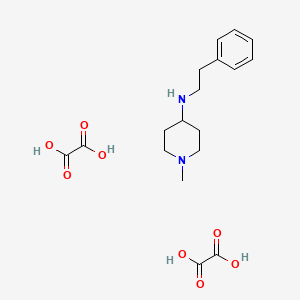

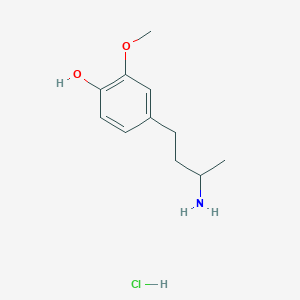
![3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700934.png)

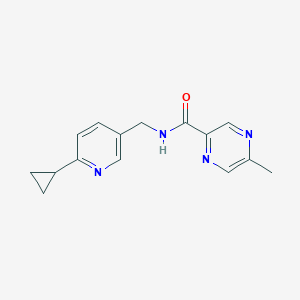
![(E)-N-benzyl-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2700939.png)
![7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2700940.png)
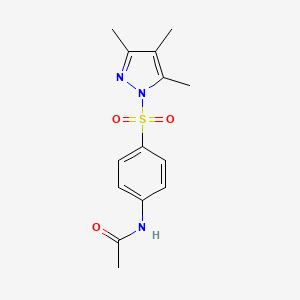
![N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2700942.png)